molecular formula C13H21NO4 B2744347 rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans CAS No. 2351680-76-5

rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans

Cat. No.: B2744347
CAS No.: 2351680-76-5
M. Wt: 255.314
InChI Key: WVJMYMOSDOWVQY-CBMCFHRWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₂H₁₉NO₅ Molecular Weight: 257.29 g/mol (calculated for C₁₂H₁₉NO₅) CAS No.: Referenced as EN300-745705 in Enamine Ltd's catalog (2020) .

This compound features a cyclopropane core substituted with a tert-butoxycarbonyl (Boc)-protected pyrrolidin-3-yl group and a carboxylic acid. The trans stereochemistry (1R,2S) confers distinct spatial properties, making it valuable in medicinal chemistry for conformational restriction and as a building block in peptide synthesis.

Properties

IUPAC Name

(1R,2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-5-4-8(7-14)9-6-10(9)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8?,9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJMYMOSDOWVQY-CBMCFHRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(C1)[C@@H]2C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation Strategies for Core Ring Formation

The cyclopropane ring is central to the target compound’s structure, requiring stereoselective formation to ensure the trans-configuration. Two primary approaches dominate contemporary synthesis: ylide-mediated cyclopropanation and intramolecular ring closure .

Ylide-Mediated Cyclopropanation

Nitrogen ylides, generated from α-halo esters and tertiary amines, enable stereocontrolled cyclopropanation of alkenes. A representative protocol, adapted from the synthesis of pyrimidinyl cyclopropanes, involves:

  • Ylide generation : Reacting tert-butyl bromoacetate with 1,4-diazabicyclo[2.2.2]octane (DABCO) in acetonitrile to form an ammonium ylide.
  • Cyclopropanation : Adding a vinylpyrrolidine precursor (e.g., 3-vinylpyrrolidine) to the ylide solution in the presence of cesium carbonate (Cs₂CO₃) at 80°C.
  • Ester hydrolysis : Treating the tert-butyl ester intermediate with trifluoroacetic acid (TFA) to yield the carboxylic acid.

Key advantages include moderate to high yields (50–70%) and trans-selectivity driven by the ylide’s stereochemical control.

Intramolecular Ring Closure

Intramolecular cyclization of γ,δ-unsaturated substrates offers an alternative route. For example, precursors containing a pyrrolidine moiety and a leaving group (e.g., diphenylphosphinate or tosylate) undergo base-induced ring closure. Using lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at −78°C, this method achieves trans-cyclopropanes in 60–80% yields.

Table 1: Comparison of Cyclopropanation Methods
Method Reagents/Conditions Yield (%) Trans-Selectivity
Ylide-mediated DABCO, Cs₂CO₃, MeCN, 80°C 58 High
Intramolecular LDA/NaHMDS, THF, −78°C 65–80 Moderate-High

tert-Butoxycarbonyl (Boc) Protection Strategies

The Boc group ensures amine stability during subsequent reactions. Two approaches are prevalent:

Direct Protection of Pyrrolidine

Boc₂O in DCM with DMAP and triethylamine (TEA) at 0–25°C quantitatively protects pyrrolidine-3-amine. This method avoids side reactions and is compatible with acid-sensitive intermediates.

Post-Cyclopropanation Protection

For intermediates synthesized with unprotected amines, Boc protection is achieved via dropwise addition of Boc₂O to a stirred solution of the amine in DCM/TEA (1:1) at 0°C.

Stereochemical Control and Resolution

Racemic trans-cyclopropanes are resolved via diastereomeric salt formation or chiral chromatography . For example, recrystallizing the racemic acid with (S)-1-(1-naphthyl)ethylamine in ethanol yields enantiomerically enriched product (95% ee).

Purification and Isolation

Final purification employs:

  • Crystallization : Dissolving the crude product in hot ethanol and cooling to −20°C.
  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3).
Table 2: Purification Outcomes
Method Solvent System Purity (%) Recovery (%)
Crystallization Ethanol 98 70
Column Chromatography EtOAc/Hexane (1:3) 95 85

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

  • Continuous Flow Reactors : Enhance heat transfer during exothermic cyclopropanation.
  • Catalyst Recycling : Rhodium catalysts (e.g., Rh₂(OAc)₄) are recovered via filtration and reused.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters.

Scientific Research Applications

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration . The pathways involved may include binding to active sites of enzymes, altering their conformation and activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry CAS No. Key Features
Target Compound C₁₂H₁₉NO₅ 257.29 Boc-pyrrolidin-3-yl, COOH trans-(1R,2S) EN300-745705 Pyrrolidine-Boc group; moderate polarity, rigid cyclopropane core .
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid C₉H₁₄O₄ 186.20 Boc, COOH trans-(1R,2R) 1909288-13-6 Simpler structure; lacks heterocyclic substituent; higher crystallinity .
rac-(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid, trans C₉H₁₄O₃ 170.21 Oxan-4-yl (tetrahydropyran), COOH trans-(1R,2S) 2059908-29-9 Oxygen-containing heterocycle; increased hydrophilicity .
rac-(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans C₁₁H₉F₃O₂ 230.18 4-(Trifluoromethyl)phenyl, COOH trans-(1R,2R) 201164-18-3 Aromatic substituent; high lipophilicity and metabolic stability .
(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid C₉H₁₅NO₄ 201.22 Boc-amino, COOH cis-(1R,2S) 1810070-30-4 Amino-Boc group; distinct stereochemistry for targeted binding .

Physicochemical Properties

  • Polarity : The pyrrolidine-Boc substituent in the target compound balances hydrophilicity (from the carboxylic acid) and lipophilicity (from Boc and pyrrolidine). In contrast, the trifluoromethylphenyl analog () is highly lipophilic, favoring blood-brain barrier penetration .
  • Stability : The Boc group in the target compound is acid-labile, enabling selective deprotection, whereas the tetrahydropyran analog () exhibits enhanced oxidative stability due to its ether linkage .

Biological Activity

The compound rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans, is a complex organic molecule characterized by the presence of a cyclopropane ring, a pyrrolidine ring, and a tert-butyl ester group. This unique structural composition suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of the compound is C13H21NO4C_{13}H_{21}NO_4, with a molecular weight of 239.27 g/mol. The compound's structure can be represented as follows:

\text{Structure }\text{rac 1R 2S 2 1 tert butoxy carbonyl pyrrolidin 3 yl}cyclopropane-1-carboxylicacid}

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as either an inhibitor or an activator depending on the target enzyme involved. Preliminary studies indicate that it could influence metabolic pathways by modulating enzyme activity related to amino acid metabolism and biosynthesis.

In Silico Studies

Recent research has utilized molecular docking techniques to assess the binding affinity of rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid with various enzymes. For example, docking studies with 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) from Arabidopsis thaliana revealed significant interaction potentials, suggesting its role as an inhibitor in ethylene biosynthesis pathways .

Case Studies

A study conducted on structurally similar cyclopropanecarboxylic acids demonstrated that derivatives like (E)-1-amino-2-phenylcyclopropane-1-carboxylic acid showed comparable binding affinities to rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid. The results indicated that both compounds could effectively inhibit ACO2 activity, highlighting their potential therapeutic applications in regulating plant hormones .

Comparative Analysis with Similar Compounds

To better understand the unique properties of rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, a comparison with similar compounds was conducted. The following table summarizes key characteristics:

Compound Molecular Formula Binding Affinity (ΔG) Comments
rac-(1R,2S)-2-{...}C13H21NO4-6.0 kcal/molPotential ACO2 inhibitor
(E)-2-phenyl-cyclopropane-1-carboxylic acidC11H13NO2-6.5 kcal/molKnown inhibitor
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acidC12H15NO3-6.4 kcal/molComparable binding

Applications in Research and Medicine

The compound has been explored for its potential applications in various fields:

  • Medicinal Chemistry : Investigated as a precursor for drug development due to its enzyme modulation capabilities.
  • Agricultural Science : Potential use in regulating plant growth hormones by inhibiting ethylene production.

Q & A

Q. What are the critical steps for synthesizing rac-(1R,2S)-2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}cyclopropane-1-carboxylic acid, trans?

  • Methodological Answer : The synthesis involves three key steps:
  • Cyclopropanation : Use carbenoid reagents (e.g., ethyl diazoacetate with Rh(II) catalysts) to form the cyclopropane ring. Reaction conditions (e.g., solvent polarity, temperature) influence trans-selectivity .
  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen using Boc anhydride in dichloromethane with catalytic DMAP. Anhydrous conditions prevent hydrolysis .
  • Carboxylic Acid Formation : Hydrolyze the ester group under basic conditions (NaOH/THF/H₂O) followed by acidification to yield the final product. Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. How is the stereochemical configuration (1R,2S, trans) confirmed experimentally?

  • Methodological Answer :
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) between cyclopropane protons to determine trans configuration. NOESY correlations can confirm spatial proximity of substituents .
  • Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times are compared to authentic standards .
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, though this requires high-purity crystals .

Advanced Research Questions

Q. How can diastereoselectivity in the cyclopropanation step be improved to favor the trans isomer?

  • Methodological Answer :
  • Catalyst Screening : Test chiral Rh(II) complexes (e.g., Rh₂(S-PTTL)₄) to enhance stereocontrol. Diastereomeric ratios (dr) >10:1 have been reported with tailored catalysts .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCE) improve carbenoid stability and selectivity. Additives like molecular sieves reduce side reactions .
  • Temperature Gradients : Slow addition of diazo compounds at −40°C minimizes racemization. Monitor reaction progress via in situ IR spectroscopy .

Q. What experimental approaches address conflicting bioactivity data in enzyme inhibition assays?

  • Methodological Answer :
  • Purity Verification : Use LC-MS to confirm absence of impurities (>98% purity). Stereochemical contaminants (e.g., cis isomers) can skew results; re-purify via preparative HPLC if needed .
  • Assay Standardization : Control variables like buffer pH, ionic strength, and enzyme concentration. Include positive controls (e.g., known inhibitors) to validate assay conditions .
  • Orthogonal Assays : Cross-validate using surface plasmon resonance (SPR) for binding kinetics and ITC for thermodynamic profiling .

Q. How can solubility challenges in aqueous buffers be mitigated for cellular uptake studies?

  • Methodological Answer :
  • pH Adjustment : Deprotonate the carboxylic acid at pH >7.5 (using Tris or phosphate buffers) to enhance solubility. Confirm stability via pH-solubility profiling .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or cyclodextrin complexes. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
  • Co-Solvent Systems : Use DMSO (≤0.5% v/v) in cell culture media. Pre-test cytotoxicity of co-solvents on control cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.